Benzyl (3-aminopropyl)carbamate
Description
Overview of Benzyl (B1604629) (3-aminopropyl)carbamate as a Chemical Entity
Benzyl (3-aminopropyl)carbamate is a bifunctional organic molecule that features both a primary amine and a carbamate (B1207046) functional group. cymitquimica.com The carbamate is specifically a benzyl carbamate, often referred to as a Cbz or Z group, which is a common protecting group for amines in organic synthesis. researchgate.net The presence of the reactive primary amine at one end and the protected amine at the other makes it a valuable building block in the synthesis of more complex molecules. biosynce.comresearchgate.net
The structure consists of a propane-1,3-diamine backbone where one of the amino groups is protected by a benzyloxycarbonyl group. cymitquimica.com This dual functionality allows for selective reactions at the free amine, while the other amine remains unreactive until a deprotection step is performed.
Below is a table summarizing the key chemical properties of this compound:
| Property | Value |
| IUPAC Name | benzyl N-(3-aminopropyl)carbamate |
| CAS Number | 46460-73-5 |
| Molecular Formula | C₁₁H₁₆N₂O₂ |
| Molecular Weight | 208.26 g/mol |
| Appearance | Colorless oil |
| Boiling Point | 368.2±35.0 °C at 760 mmHg |
| Density | 1.1±0.1 g/cm³ |
| Flash Point | 176.5±25.9 °C |
Note: The data in this table is compiled from various chemical suppliers and databases and may have slight variations. biosynce.com
Historical Context of Carbamate Chemistry in Organic Synthesis and Medicinal Chemistry
The history of carbamates dates back to the 19th century with the isolation of the natural alkaloid physostigmine (B191203) from the Calabar bean. mhmedical.com This compound, which contains a carbamate moiety, was first used medicinally in 1877 for the treatment of glaucoma. mhmedical.com
In the realm of organic synthesis, the carbamate functional group, particularly as a protecting group for amines, gained prominence in the 20th century. nih.govacs.org The development of various carbamate-based protecting groups, such as the benzyloxycarbonyl (Cbz) group, revolutionized peptide synthesis and the synthesis of other complex nitrogen-containing molecules. researchgate.net These protecting groups offer stability under a range of reaction conditions and can be selectively removed, a crucial aspect of multi-step organic synthesis.
In medicinal chemistry, the carbamate functional group is a key structural motif found in numerous approved drugs. nih.govacs.org Its ability to act as a stable amide-ester hybrid, participate in hydrogen bonding, and modulate the pharmacokinetic properties of a molecule has made it an attractive component in drug design. nih.govnih.gov Carbamate derivatives have been developed as therapeutic agents for a wide range of diseases. researchgate.netnih.gov The synthesis of aliphatic esters of carbamic acid in the 1930s also led to the development of carbamate-based pesticides. mhmedical.com
Significance of this compound in Current Chemical Research
This compound serves as a versatile building block and linker in modern chemical research. researchgate.netbiosynce.com Its significance stems from its bifunctional nature, allowing for the controlled and sequential introduction of different molecular fragments.
Key research applications include:
Synthesis of Polyamines and Dendrimers: This compound is used in the synthesis of more complex polyamines and dendrimers, which are highly branched, well-defined macromolecules with applications in materials science and drug delivery. researchgate.netresearchgate.net
Peptide and Peptidomimetic Synthesis: The protected amine functionality is crucial in the stepwise assembly of peptides and peptidomimetics, where controlling the sequence of amino acid addition is paramount. mdpi.comnih.gov
Development of Novel Organic Catalysts: It is used as a starting material for the synthesis of chiral organocatalysts, which are small organic molecules that can accelerate chemical reactions with high stereoselectivity. mdpi.comnih.gov
Linker in Conjugate Chemistry: The molecule can act as a linker to connect different molecular entities, for instance, in the development of targeted drug delivery systems or bioconjugates. acs.org
Synthesis of Biologically Active Compounds: As an intermediate, it is employed in the synthesis of various compounds with potential biological activity, including drug candidates and probes for chemical biology research. biosynce.com
The hydrochloride salt of this compound is also frequently used in synthesis. biosynce.comnih.govsigmaaldrich.com
Scope and Objectives of the Research Outline
This article aims to provide a focused and scientifically rigorous overview of this compound. The objective is to detail its chemical identity, place it within the broader historical context of carbamate chemistry, and highlight its specific roles and applications in contemporary academic and industrial research. The content will adhere strictly to the outlined sections, focusing solely on the chemical and research aspects of the compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(3-aminopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWABCYGGVHAHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329134 | |
| Record name | Benzyl (3-aminopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46460-73-5 | |
| Record name | Benzyl (3-aminopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for Benzyl 3 Aminopropyl Carbamate and Its Derivatives
Classical Synthetic Routes to Benzyl (B1604629) (3-aminopropyl)carbamate
Traditional methods for the synthesis of Benzyl (3-aminopropyl)carbamate often rely on the direct reaction of a diamine with a suitable protecting group precursor. These routes are foundational in organic synthesis.
The reaction between Benzyl Chloroformate (Cbz-Cl) and 1,3-Diaminopropane (B46017) is a direct method for introducing the benzyloxycarbonyl (Cbz) protecting group. wikipedia.org Benzyl Chloroformate is a widely used reagent for the Cbz protection of amines. commonorganicchemistry.com The primary challenge in this synthesis is achieving mono-acylation, as 1,3-Diaminopropane possesses two primary amine groups of similar reactivity.
To favor the formation of this compound over the double-acylated product, an excess of 1,3-Diaminopropane is typically used. The reaction is generally performed in the presence of a base, such as sodium hydroxide (B78521) or sodium carbonate, to neutralize the hydrochloric acid byproduct. guidechem.com The difference in nucleophilicity between the mono-protected product and the starting diamine is often insufficient to prevent the formation of the bis-protected side product, necessitating careful stoichiometric control and purification.
Reaction Scheme:
Reactants: Benzyl Chloroformate, 1,3-Diaminopropane
Product: this compound
Byproduct: Hydrochloric Acid (neutralized by base)
An alternative to using the highly reactive and toxic Benzyl Chloroformate is the use of carbonylating reagents like 1,1'-Carbonyldiimidazole (CDI). researchgate.net CDI is a versatile reagent used for creating carbamates, amides, and esters under milder conditions. wikipedia.orgchemicalbook.com The synthesis of this compound using CDI is a two-step process that avoids the use of phosgene (B1210022) derivatives. researchgate.net
In the first step, benzyl alcohol reacts with CDI to form a reactive acyl-imidazole intermediate. This intermediate is then treated with 1,3-diaminopropane in the second step. The amine displaces the imidazole (B134444) group to form the desired carbamate (B1207046). This method offers a safer and often more selective alternative to the use of chloroformates. researchgate.netacs.org
General Reaction Steps:
Activation of Alcohol: Benzyl alcohol + 1,1'-Carbonyldiimidazole → Benzyl (1H-imidazole-1-carbonyl)formate + Imidazole
Carbamate Formation: Benzyl (1H-imidazole-1-carbonyl)formate + 1,3-Diaminopropane → this compound + Imidazole
This approach is part of a broader utility of CDI in activating carboxylic acids and facilitating reactions with nucleophiles to generate various derivatives, including carbamates. chemicalbook.com
Advanced and Selective Synthetic Approaches
Modern synthetic methods have focused on developing highly selective procedures for the protection of polyamines, addressing the challenges of regioselectivity and chemoselectivity.
A versatile and economical method for the selective protection of polyamines utilizes alkyl phenyl carbonates. thieme-connect.com This approach has been successfully applied for the Boc, Cbz, and Alloc protection of polyamines. The reaction involves treating the polyamine with the corresponding alkyl phenyl carbonate, such as benzyl phenyl carbonate for Cbz protection. This method provides high yields for the mono-carbamate protection of symmetrical α,ω-alkanediamines. thieme-connect.com
Key Features of the Method:
Economical: Utilizes readily available reagents.
Versatile: Applicable for various protecting groups (Boc, Cbz, Alloc).
High Yield: Effective for mono-protection of symmetrical diamines.
A significant advantage of the alkyl phenyl carbonate method is its ability to chemoselectively protect primary amines in the presence of secondary amines. thieme-connect.com This selectivity is attributed to the higher nucleophilicity and lower steric hindrance of primary amines compared to secondary amines. When a polyamine containing both primary and secondary amino groups is reacted with an alkyl phenyl carbonate, the reaction occurs preferentially at the primary amine sites. This allows for the synthesis of selectively protected polyamines, which are crucial building blocks in medicinal chemistry and materials science. thieme-connect.comnih.govrsc.org
Research Findings on Selectivity
| Amine Type | Reactivity with Alkyl Phenyl Carbonates | Basis of Selectivity |
| Primary Amine | Higher | Less steric hindrance, higher nucleophilicity |
| Secondary Amine | Lower | More steric hindrance, lower nucleophilicity |
Furthermore, this methodology exhibits excellent regioselectivity by distinguishing between primary amines located on primary, secondary, or tertiary carbon atoms. thieme-connect.com The reaction favors the protection of a primary amine situated on a primary carbon over a primary amine on a more sterically crowded secondary or tertiary carbon. This steric differentiation allows for the precise modification of complex polyamine structures. thieme-connect.com
Steric Influence on Regioselectivity
| Position of Primary Amine | Reactivity | Rationale |
| Primary Carbon | High | Most accessible |
| Secondary Carbon | Medium | Increased steric hindrance |
| Tertiary Carbon | Low | Most sterically hindered |
Catalytic Synthesis Methods
Catalytic approaches are central to the synthesis of carbamates, offering pathways that are often more efficient and selective than stoichiometric methods. These strategies involve the use of catalysts to facilitate the reaction, typically between an amine and a carbonyl source.
Research has demonstrated the efficacy of mixed metal oxides as catalysts for producing benzyl carbamate. One patented method utilizes a catalyst composed of an aluminum oxide carrier loaded with a combination of two metal oxides chosen from iron oxide, titanium oxide, and nickel oxide. google.com In this process, benzyl carbamate is synthesized via a catalytic reaction between urea (B33335) and benzyl alcohol under reduced pressure. google.com
The active components of the catalyst, which make up 5-15% of the total weight, are prepared by impregnating the alumina (B75360) carrier with a solution containing the metal precursors, such as iron nitrate, nickel nitrate, and tetrabutyl titanate. google.com The synthesis is carried out at temperatures between 140-180°C. google.com This method is reported to achieve high conversion rates of urea and high selectivity for benzyl carbamate, with a final separation yield exceeding 90%. google.com
| Parameter | Value |
| Reactants | Urea, Benzyl Alcohol |
| Catalyst | Combination of two: Iron Oxide, Titanium Oxide, Nickel Oxide on Alumina carrier |
| Catalyst Active Component Loading | 5-15% wt. |
| Reaction Temperature | 140-180°C |
| Pressure | Reduced Pressure |
| Reported Separation Yield | >90% |
| Data derived from a patented synthesis method for benzyl carbamate. google.com |
The principles of green chemistry aim to create chemical processes that are environmentally benign, and these have been applied to carbamate synthesis. A key goal is to replace hazardous reagents like phosgene with safer alternatives such as carbon dioxide (CO2). nih.gov
Sustainable methods for carbamate synthesis include:
Direct Synthesis from CO2, Amines, and Alcohols : This halogen-free approach uses cheap and readily available reagents. Basic catalysts have been shown to effectively convert a variety of amines and alcohols into their corresponding carbamates using CO2 as the carbonyl source under mild conditions (e.g., 2.5 MPa CO2 pressure).
Catalyst-Free Methods : A novel methodology allows for the transformation of Boc-protected amines into carbamates, thiocarbamates, and ureas using only tert-butoxide lithium as a base. rsc.org This approach avoids the need for hazardous reagents and metal catalysts, aligning with green chemistry principles. rsc.org
Solvent-Free Synthesis : A practical, solvent-free method has been developed for synthesizing carbamates from ureas and organic carbonates with 100% atom economy using a La2O3/SiO2 catalyst. tandfonline.com
These green approaches offer more benign and efficient alternatives for producing key chemical intermediates, with broad applications in the pharmaceutical and agrochemical industries. rsc.orgresearchgate.net
Flow Chemistry Applications in Benzyl Carbamate Synthesis
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch, has emerged as a powerful technology for synthesizing carbamates. This approach offers enhanced safety, scalability, and the ability to "telescope" reactions, which streamlines processes by minimizing the isolation of intermediates. beilstein-journals.orgnih.gov
A continuous flow process has been developed that utilizes a Curtius rearrangement to produce a range of valuable benzyloxycarbonyl (Cbz)-carbamate products. beilstein-journals.orgnih.govresearchgate.net In this setup, a stream of a carboxylic acid is combined with an azide (B81097) donor (diphenylphosphoryl azide, DPPA) and passed through a heated reactor coil. researchgate.net The resulting acyl azide intermediate rearranges to an isocyanate, which is then trapped by benzyl alcohol to form the desired Cbz-carbamate product. researchgate.net This process has been successfully applied to various acid substrates, including benzoic acids and phenylacetic acids, to produce the corresponding carbamates in good yields. beilstein-journals.orgnih.gov Benzoic acids were found to react rapidly, rearranging within a 30-minute residence time to give high chemical yields of the carbamate products. nih.gov
A significant innovation in flow chemistry for carbamate synthesis is the integration of biocatalysis for purification. beilstein-journals.orgnih.govalmacgroup.com In the continuous flow synthesis of Cbz-carbamates, unreacted benzyl alcohol often remains as an impurity. beilstein-journals.org To address this, a "biocatalytic impurity tagging" strategy has been implemented. beilstein-journals.orgnih.govresearchgate.net
The stream exiting the flow reactor is mixed with vinyl butyrate (B1204436) and passed through a column containing immobilized Candida antarctica lipase (B570770) B (CALB). nih.gov The CALB enzyme selectively catalyzes the transesterification of the residual benzyl alcohol into benzyl butyrate. beilstein-journals.orgnih.gov This "tagged" impurity can then be easily separated from the desired carbamate product by crystallization, simplifying the purification process. beilstein-journals.orgnih.gov This novel approach demonstrates a new application for biocatalysts in continuous flow processes, combining a high-energy chemical transformation with a downstream enzymatic purification step. nih.gov
Synthesis of Structurally Related Benzyl Carbamate Compounds
The synthetic methodologies developed for benzyl carbamates can be applied to a variety of structurally related compounds. The flexibility of these methods allows for the creation of a library of derivatives with diverse functional groups.
For instance, the continuous flow Curtius rearrangement process has been used to synthesize a range of Cbz-carbamates from different carboxylic acid precursors. beilstein-journals.orgresearchgate.net This demonstrates the adaptability of the method for creating structurally varied benzyl carbamate compounds. beilstein-journals.org
| Product Number | Starting Carboxylic Acid | Isolated Yield (%) |
| 3a | Benzoic acid | 95 |
| 3b | 4-Methoxybenzoic acid | 95 |
| 3c | 4-(Trifluoromethyl)benzoic acid | 92 |
| 3d | 4-Chlorobenzoic acid | 90 |
| 3e | 2-Fluorobenzoic acid | 85 |
| 3f | Phenylacetic acid | 75 |
| 3g | 4-Methoxyphenylacetic acid | 70 |
| 3h | 4-Chlorophenylacetic acid | 65 |
| Isolated yields of various Cbz-carbamate products obtained via a continuous flow process. Data sourced from Beilstein Journal of Organic Chemistry. beilstein-journals.orgnih.gov |
Furthermore, specific and more complex benzyl carbamate derivatives are synthesized for particular applications, such as in medicinal chemistry. An example is the synthesis of benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. mdpi.com This molecule, which contains a thiazole (B1198619) ring, a Cbz-protected amine, and a hydroxyethyl (B10761427) side chain, is a versatile intermediate for drug synthesis. mdpi.com Its synthesis involves the reduction of a corresponding acetate (B1210297) precursor using lithium borohydride (B1222165) in tetrahydrofuran. mdpi.com
Benzyl (2-aminoethyl)carbamate
The synthesis of Benzyl (2-aminoethyl)carbamate is commonly achieved through the reaction of ethylenediamine (B42938) with benzyl chloroformate. This reaction selectively protects one of the amino groups of ethylenediamine with a benzyloxycarbonyl (Cbz) group.
A detailed preparatory method involves the controlled addition of benzyl chloroformate to a solution of ethylenediamine. The reaction is typically conducted in a mixed solvent system, such as water and methanol (B129727), while maintaining a specific pH range to favor mono-substitution. In one established procedure, the pH is maintained between 3.0 and 4.5 using hydrochloric acid and sodium hydroxide. google.com After the reaction, the product is isolated through a series of extraction and distillation steps. This method has been reported to yield the crude product as an oil in approximately 54% yield, which is often suitable for use in subsequent reactions without extensive purification. google.com
Table 1: Synthesis of Benzyl (2-aminoethyl)carbamate
| Reactant 1 | Reactant 2 | Solvent | Key Reagents/Conditions | Yield |
| Ethylenediamine | Benzyl chloroformate | Water, Methanol | HCl, NaOH (to maintain pH 3.0-4.5), 25°C | 54% |
Benzyl N-(3-hydroxypropyl)carbamate
Benzyl N-(3-hydroxypropyl)carbamate is synthesized by reacting 3-aminopropanol with a benzyl-based protecting group reagent. The most common method involves the use of benzyl chloroformate.
The reaction is typically carried out in a biphasic solvent system, such as ethyl acetate and water, or a mixture of dioxane and water. A base, like sodium bicarbonate, is required to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. rsc.org This procedure effectively introduces the Cbz protecting group onto the amino function of 3-aminopropanol while leaving the hydroxyl group intact. A reported synthesis using this method gives a product yield of 62%. rsc.org The resulting compound is a white to almost-white crystalline powder with a melting point in the range of 50-53 °C. google.com
Table 2: Synthesis of Benzyl N-(3-hydroxypropyl)carbamate
| Reactant 1 | Reactant 2 | Solvent | Key Reagents/Conditions | Yield |
| 3-Aminopropanol | Benzyl chloroformate | 1,4-Dioxane, Water, Ethyl acetate | Sodium bicarbonate | 62% rsc.org |
Benzyl (3-aminopropyl)(methyl)carbamate
The synthesis of Benzyl (3-aminopropyl)(methyl)carbamate involves a two-step approach. First, the precursor N-methyl-1,3-propanediamine is prepared, followed by the selective protection of the secondary amine.
The precursor, N-methyl-1,3-propanediamine, can be synthesized through the selective alkylation of 1,3-diaminopropane with a methylating agent like methyl iodide or dimethyl sulfate. guidechem.com Once the N-methylated diamine is obtained, the benzyloxycarbonyl (Cbz) group is introduced. This is achieved by reacting N-methyl-1,3-propanediamine with benzyl chloroformate under Schotten-Baumann conditions. In this reaction, a base is used to neutralize the HCl byproduct, leading to the formation of the carbamate on the more nucleophilic secondary amine, yielding the final product, Benzyl (3-aminopropyl)(methyl)carbamate.
Table 3: Synthesis of Benzyl (3-aminopropyl)(methyl)carbamate
| Reactant 1 | Reactant 2 | General Conditions | Product |
| N-methyl-1,3-propanediamine | Benzyl chloroformate | Basic conditions (e.g., NaOH or Et3N), Organic solvent | Benzyl (3-aminopropyl)(methyl)carbamate |
Nitrothis compound
Nitrothis compound exists as different isomers, with the 2-nitrobenzyl and 4-nitrobenzyl derivatives being common. These compounds are valuable in chemical synthesis, particularly as photocleavable protecting groups.
A facile synthesis for 2-Nitrothis compound has been developed. biosynce.com The method involves the reaction of a diamine, in this case, 1,3-diaminopropane, with an equimolar amount of 2-nitrobenzyl phenyl carbonate. The reaction is carried out in absolute ethanol (B145695) at 0 °C, followed by stirring at room temperature overnight. After an aqueous workup involving acidification and subsequent basification, the product is extracted with dichloromethane. This procedure provides the mono-protected 2-nitrothis compound as a pale yellow solid with a reported yield of 64%. biosynce.com The nitrobenzyl group can later be removed under specific conditions, such as photolysis or chemical reduction. google.comresearchgate.net
Table 4: Synthesis of 2-Nitrothis compound
| Reactant 1 | Reactant 2 | Solvent | Key Conditions | Yield |
| 1,3-Diaminopropane | 2-Nitrobenzyl phenyl carbonate | Absolute Ethanol | 0°C to Room Temperature, Overnight | 64% biosynce.com |
Benzylated Aminopropylated Alkylenediamines
Benzylated aminopropylated alkylenediamines represent a class of polyamines that have undergone both aminopropylation and benzylation. The synthesis is typically a multi-step process.
First, an aminopropylated alkylenediamine is synthesized. A common method is the cyanoethylation of an alkylenediamine, such as ethylenediamine, by reacting it with acrylonitrile. google.com The resulting N,N'-bis(cyanoethyl)ethylenediamine is then hydrogenated, typically using a Raney Nickel or Cobalt catalyst under hydrogen pressure, to reduce the nitrile groups to primary amines, yielding N,N'-bis(3-aminopropyl)ethylenediamine. google.comgoogle.com
The second stage is the benzylation of the resulting polyamine. This is often achieved through reductive amination. google.comgoogle.com The aminopropylated polyamine is reacted with benzaldehyde (B42025) in the presence of a reduction catalyst, such as Palladium on carbon (Pd/C), under a hydrogen atmosphere. The number of benzyl groups introduced can be controlled by adjusting the molar ratio of benzaldehyde to the polyamine. google.com Alternatively, benzylation can be performed by reacting the polyamine with a benzyl halide, such as benzyl chloride. google.com
Table 5: General Synthesis of Benzylated Aminopropylated Alkylenediamines
| Step | Reactants | Reagents/Catalyst | General Conditions | Intermediate/Product |
| 1. Aminopropylation (example) | Ethylenediamine, Acrylonitrile | - | Monohydric alcohol solvent, 30-70°C google.com | N,N'-bis(cyanoethyl)ethylenediamine |
| 2. Reduction | N,N'-bis(cyanoethyl)ethylenediamine | Raney Ni or Co, H₂ | High pressure and temperature google.comgoogle.com | N,N'-bis(3-aminopropyl)ethylenediamine |
| 3. Benzylation | N,N'-bis(3-aminopropyl)ethylenediamine, Benzaldehyde | Pd/C, H₂ | Reductive amination conditions google.comgoogle.com | Benzylated N,N'-bis(3-aminopropyl)ethylenediamine |
Iii. Benzyl 3 Aminopropyl Carbamate As a Protecting Group in Organic Synthesis
Role of the Carbamate (B1207046) Functional Group in Amine Protection
Carbamates are hybrid functional groups that can be viewed as a combination of an amide and an ester. nih.gov This unique structure renders the nitrogen atom significantly less nucleophilic and basic compared to a free amine, effectively "protecting" it from participating in undesired reactions. chem-station.comyoutube.com The incorporation of an electron-withdrawing group on the oxygen of the carbamate further diminishes the electron density on the nitrogen, enhancing its stability. chem-station.com Carbamates are favored as protecting groups due to their ease of installation, stability under a variety of reaction conditions, and the ability to be removed under specific and often mild conditions. chem-station.commasterorganicchemistry.com
In peptide synthesis, the activation of a carboxylic acid group of an N-protected amino acid for coupling with another amino acid can lead to racemization at the α-carbon. This loss of stereochemical integrity is a significant challenge. The use of certain protecting groups on the α-amino group can help suppress this side reaction. While alkoxycarbonyl groups like Fmoc are commonly used, they can still be susceptible to racemization. repec.orgnih.gov The structure of the protecting group plays a crucial role in preventing the formation of oxazolone (B7731731) intermediates, which are key contributors to racemization. Although research has explored various protecting groups to mitigate this issue, such as the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, the benzyloxycarbonyl (Cbz) group, a type of carbamate, is also known to influence the degree of racemization. repec.orgnih.govpeptide.com The steric and electronic properties of the Cbz group can influence the rate of oxazolone formation and subsequent racemization.
Modern organic synthesis, particularly in the assembly of complex molecules like peptides and oligosaccharides, often requires the use of multiple protecting groups. researchgate.netwikipedia.orgresearchgate.net An orthogonal protecting group strategy is one in which each protecting group can be removed under a distinct set of reaction conditions, without affecting the others. masterorganicchemistry.comwikipedia.org This allows for the selective deprotection of a specific functional group in a molecule with multiple protected sites. wikipedia.org
Carbamate protecting groups are integral to such strategies. For instance, the benzyloxycarbonyl (Cbz) group is labile to hydrogenolysis, while the tert-butyloxycarbonyl (Boc) group is removed with acid, and the 9-fluorenylmethyloxycarbonyl (Fmoc) group is cleaved by base. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com This differential reactivity allows chemists to strategically unmask different amine groups at various stages of a synthesis. masterorganicchemistry.comresearchgate.net For example, a molecule can be synthesized with both a Cbz-protected amine and a Boc-protected amine; the Boc group can be selectively removed with acid while the Cbz group remains intact, and vice versa. masterorganicchemistry.com This orthogonality is a cornerstone of solid-phase peptide synthesis (SPPS). researchgate.net
Cbz (Benzyloxycarbonyl) Group Chemistry
The benzyloxycarbonyl (Cbz or Z) group is a widely used carbamate protecting group for amines. masterorganicchemistry.comstudysmarter.co.uk Its popularity stems from its stability under a range of conditions and its susceptibility to removal by specific, mild methods. numberanalytics.comacs.org
The Cbz group is typically introduced by reacting an amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a mild base, such as a carbonate base or an organic base like triethylamine (B128534) or pyridine. youtube.comtotal-synthesis.com The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the benzyl chloroformate, with the subsequent loss of a chloride ion. total-synthesis.com The presence of a base is necessary to neutralize the hydrochloric acid generated during the reaction. total-synthesis.com Alternative reagents for installing the Cbz group include dibenzyl dicarbonate (B1257347) (Cbz₂O) and N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), which can offer advantages in specific synthetic contexts. numberanalytics.comtotal-synthesis.com
The general reaction for the installation of the Cbz group is as follows:
R-NH₂ + C₆H₅CH₂OCOCl + Base → R-NH-Cbz + Base·HCl
| Reactant 1 | Reactant 2 | Reagent | Product |
| Amine (R-NH₂) | Benzyl Chloroformate (Cbz-Cl) | Base | Cbz-protected amine (R-NH-Cbz) |
A key advantage of the Cbz group is the variety of conditions under which it can be removed.
The most common and mildest method for cleaving the Cbz group is catalytic hydrogenation. masterorganicchemistry.commasterorganicchemistry.com This reaction is typically carried out using a palladium catalyst, most often 10% palladium on activated carbon (Pd/C), under a hydrogen atmosphere. masterorganicchemistry.comresearchgate.netresearchgate.net The reaction is usually performed in a solvent such as ethanol (B145695) or methanol (B129727) at room temperature and atmospheric or slightly elevated pressure. researchgate.netthalesnano.com
The mechanism involves the reduction of the benzyl ester portion of the carbamate. total-synthesis.com The hydrogen gas is activated on the surface of the palladium catalyst, and the C-O bond of the benzyl group is cleaved, releasing toluene (B28343) and the unstable carbamic acid intermediate. total-synthesis.com This carbamic acid then spontaneously decarboxylates to yield the free amine and carbon dioxide. total-synthesis.com
R-NH-Cbz + H₂ --(Pd/C)--> [R-NH-COOH] + C₆H₅CH₃ → R-NH₂ + CO₂ + C₆H₅CH₃
The use of hydrogen transfer reagents, such as ammonium (B1175870) formate, in conjunction with Pd/C, can also effect the deprotection. researchgate.net One of the significant advantages of catalytic hydrogenation is that it occurs under neutral pH conditions, making it compatible with acid- or base-sensitive functional groups. masterorganicchemistry.com However, the presence of sulfur or phosphorus-containing functional groups in the substrate can poison the catalyst and hinder the reaction. researchgate.net It is also important to note that this method is not compatible with molecules containing other reducible functional groups, such as alkenes or alkynes, unless specific conditions or catalyst poisons like diphenylsulfide are used to achieve chemoselectivity. organic-chemistry.org Recent research has also shown that combining Pd/C with niobic acid-on-carbon can facilitate the deprotection of N-Cbz groups. acs.org
| Protecting Group | Deprotection Reagent | Catalyst | Byproducts |
| Cbz (Benzyloxycarbonyl) | H₂ (Hydrogen gas) | Pd/C (Palladium on carbon) | Toluene, Carbon Dioxide |
Deprotection Mechanisms and Conditions
Lewis acid cleavage
While catalytic hydrogenolysis is a standard method for Cbz group removal, Lewis acids provide an alternative deprotection pathway, particularly when hydrogenation-sensitive functional groups are present in the molecule. wikipedia.orgscientificupdate.com Various Lewis acids can effect this cleavage, with the mechanism generally involving coordination of the Lewis acid to the carbamate's carbonyl oxygen, which weakens the benzylic carbon-oxygen bond and facilitates its cleavage. acsgcipr.org
Commonly employed Lewis acids for this purpose include:
Aluminum chloride (AlCl₃) : A combination of AlCl₃ in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to effectively deprotect N-Cbz groups. This method is notable for its good functional group tolerance, cost-effectiveness, and operation at room temperature. organic-chemistry.org
Trimethylsilyl iodide (TMSI) : This reagent is another option for Cbz deprotection under non-hydrogenolytic conditions. scientificupdate.comresearchgate.net
Other Strong Lewis Acids : Strong acids such as HBr can also be used, though they are considered harsh conditions. wikipedia.orgtotal-synthesis.com
It is important to note that many Lewis acids can hydrolyze in the presence of adventitious water to generate protic acids, which may be the true catalytic species responsible for deprotection. acsgcipr.org
| Reagent/System | Conditions | Notes |
| AlCl₃/HFIP | Room Temperature | Good functional group tolerance, cost-effective. organic-chemistry.org |
| TMSI | Anhydrous | Alternative to hydrogenation; can generate byproducts. scientificupdate.comresearchgate.net |
| HBr/AcOH | Varies | Considered harsh conditions. total-synthesis.comcreative-peptides.com |
| SnCl₄ | Mild Conditions | Reported for Boc deprotection, applicable for sensitive substrates. acsgcipr.org |
Nucleophilic deprotection (e.g., 2-mercaptoethanol)
A significant advancement in Cbz deprotection methodology involves the use of nucleophiles, offering a mild alternative that avoids harsh acids or hydrogenation. scientificupdate.comorganic-chemistry.org This is particularly valuable for complex substrates bearing sensitive functionalities that are incompatible with traditional methods. organic-chemistry.orgorganic-chemistry.org
A recently developed and effective protocol uses 2-mercaptoethanol (B42355) in the presence of a base. organic-chemistry.orgacs.orgnih.gov The key features of this method are:
Reagents : The reaction is typically carried out using 2-mercaptoethanol as the nucleophile and potassium phosphate (B84403) tribasic in a solvent such as N,N-dimethylacetamide (DMAc). organic-chemistry.orgresearchgate.net
Mechanism : The proposed mechanism involves a nucleophilic S_N2 attack by the thiol at the benzylic carbon of the Cbz group. This attack displaces the carbamate, which then readily decarboxylates to liberate the free amine. scientificupdate.comorganic-chemistry.org
Advantages : This protocol demonstrates excellent functional group tolerance. For instance, in the synthesis of the drug Adagrasib, this method was used to cleave a Cbz group without affecting sensitive groups like aryl chlorides and nitriles. scientificupdate.com It is considered superior to standard hydrogenolysis or Lewis acid-mediated conditions for many complex substrates. organic-chemistry.orgorganic-chemistry.orgacs.orgresearchgate.net
The reaction can be summarized as follows: Cbz-NR₂ + HSCH₂CH₂OH + K₃PO₄ → HNR₂ + C₆H₅CH₂SCH₂CH₂OH + CO₂
This method has proven to be robust, general, and suitable for large-scale chemical manufacturing where safety and chemoselectivity are paramount. scientificupdate.com
Limitations and side reactions during deprotection (e.g., benzyl cation formation)
Despite its utility, the deprotection of the Cbz group is not without limitations and potential side reactions, which vary depending on the chosen method.
Catalytic Hydrogenolysis : The most common deprotection method, catalytic hydrogenation (e.g., using Pd/C and H₂), can be problematic for molecules containing other reducible functional groups. scientificupdate.com Alkenes, alkynes, nitro groups, and some aryl halides may be reduced concurrently, leading to undesired byproducts. scientificupdate.com
Acidic Cleavage and Benzyl Cation Formation : When strong acids or Lewis acids are used for deprotection, a significant side reaction is the formation of a stabilized benzyl carbocation (C₆H₅CH₂⁺) upon cleavage. wikipedia.org This electrophilic species can be trapped by any available nucleophile in the reaction mixture, including the solvent or side chains of the substrate itself, leading to unwanted alkylated byproducts. scientificupdate.com For example, using TMSI can generate benzyl iodide, which is a potent alkylating agent. scientificupdate.com To mitigate this, a "scavenger" or trap, such as anisole (B1667542) or thioanisole, is often added to the reaction mixture to capture the benzyl cation. wikipedia.org
| Deprotection Method | Limitations & Side Reactions | Mitigation Strategies |
| Catalytic Hydrogenolysis | Reduction of other functional groups (alkenes, alkynes, aryl halides). scientificupdate.com | Use of chemoselective catalysts or alternative deprotection methods. |
| Acid/Lewis Acid Cleavage | Formation of benzyl cation, leading to alkylation of substrate or solvent. wikipedia.org | Addition of a cation scavenger (e.g., anisole, thioanisole). wikipedia.org |
| Nucleophilic Deprotection | Requires elevated temperatures (e.g., 75 °C). organic-chemistry.org | Optimization of reaction time and conditions. |
Applications in Peptide Synthesis
The Cbz group was the first protecting group that enabled the rational, stepwise synthesis of peptides and remains a vital tool in the field. wikipedia.orgtotal-synthesis.com Its primary role is the temporary protection of the α-amino group of an amino acid to prevent self-polymerization during the activation of the carboxyl group for peptide bond formation. peptide.comresearchgate.net
Solid-Phase Peptide Synthesis (SPPS) using Cbz-protected amino acids
While the Cbz group was foundational for solution-phase peptide synthesis, its application in modern Solid-Phase Peptide Synthesis (SPPS) is limited. peptide.com The two dominant contemporary SPPS strategies, Fmoc/tBu and Boc/Bzl, have largely superseded Cbz for routine automated synthesis. wikipedia.org
The primary reason for its limited use in SPPS is the harshness of the conditions typically required for its removal (catalytic hydrogenation or strong acids like HF), which are often incompatible with the solid supports and linkers used in SPPS. peptide.com However, Cbz protection still finds niche applications:
Fragment Condensation : Protected peptide fragments can be synthesized in solution using Cbz chemistry and then coupled together on a solid support.
Specialty Amino Acids : It may be used for the protection of specific amino acid side chains.
Manual Synthesis : In some specific cases, a Cbz-protected amino acid might be coupled as the final N-terminal residue in an Fmoc-based SPPS. researchgate.net In such a scenario, the stability of the Cbz group to the final trifluoroacetic acid (TFA) cleavage cocktail must be carefully considered. researchgate.net
Prevention of side reactions and racemization
A critical challenge in peptide synthesis is the prevention of racemization at the α-carbon of the activated amino acid, which can lead to diastereomeric impurities that are difficult to separate from the target peptide. nih.gov
The Cbz group, being a urethane-type protecting group, is highly effective at suppressing racemization. creative-peptides.com The mechanism of racemization often proceeds through the formation of a 5(4H)-oxazolone (azlactone) intermediate. The electronic nature of the urethane (B1682113) bond in a Cbz-protected amino acid disfavors the formation of this intermediate, thus preserving the stereochemical integrity of the amino acid during coupling. creative-peptides.comnih.gov This resistance to racemization is a significant advantage of the Cbz group compared to other protecting groups, especially when coupling racemization-prone amino acids like histidine and cysteine. nih.govpeptide.com
| Protecting Group Type | Racemization Tendency | Reason |
| Urethane (e.g., Cbz, Boc, Fmoc) | Low | The oxygen atom of the carbamate bond reduces the nucleophilicity of the carbonyl oxygen, inhibiting oxazolone formation. creative-peptides.com |
| Acyl (e.g., Acetyl, Benzoyl) | High | Readily forms oxazolone intermediates, leading to significant racemization. |
Synthesis of modified peptides (e.g., glycosylated, phosphorylated)
The chemical synthesis of post-translationally modified peptides, such as glycopeptides and phosphopeptides, requires a sophisticated protecting group strategy to accommodate the sensitive modifications.
Glycopeptide Synthesis : The synthesis of glycopeptides typically employs a "building block" approach, where a pre-glycosylated amino acid derivative is incorporated into the peptide chain during SPPS. nih.gov While Fmoc is commonly used for the α-amino protection of these building blocks, the protecting groups on the carbohydrate moiety itself are critical. Side reactions like β-elimination of the sugar from serine or threonine residues can be a major issue during the base-catalyzed deprotection steps in Fmoc-SPPS. researchgate.net The principles of orthogonal protection are paramount, and while Cbz is not the primary α-amino protecting group in modern glycopeptide SPPS, benzyl ethers are frequently used to protect the hydroxyl groups of the sugar or the side chains of amino acids in Boc-based strategies. peptide.com
Phosphopeptide Synthesis : Similar to glycopeptides, phosphopeptides are generally synthesized using pre-phosphorylated amino acid building blocks. nih.govnih.gov A key challenge is the acid sensitivity of the phosphate group. The choice of protecting groups for both the α-amino group and the phosphate moiety is crucial. For instance, the mild acid lability of the Bpoc protecting group has been exploited in phosphopeptide synthesis to allow for the incorporation of fully protected phosphothreonine derivatives, which would be incompatible with the harsher deprotection steps of standard Boc-SPPS. rsc.org Benzyl groups are commonly used to protect the phosphate esters themselves, as they can be removed by hydrogenolysis, a method orthogonal to the acid-labile deprotection of Boc or Bpoc groups. nih.gov
In both cases, the core principle is the selection of an orthogonal set of protecting groups that allows for the sequential deprotection and modification of the peptide without compromising the integrity of the complex, sensitive modifications.
Utility in Synthesis of Complex Molecules and Intermediates
Benzyl (3-aminopropyl)carbamate, also known as N-(benzyloxycarbonyl)-1,3-propanediamine, serves as a valuable bifunctional building block in organic synthesis. Its structure incorporates a terminal primary amine and a primary amine protected by a benzyloxycarbonyl (Cbz or Z) group. This arrangement allows for selective reactions at the free amine while the other is masked, providing a strategic advantage in the construction of complex molecular architectures. The Cbz group is favored for its stability under a range of conditions and its susceptibility to clean removal via catalytic hydrogenation, making it an effective protecting group in multi-step syntheses.
The selective protection offered by this compound is particularly advantageous in the synthesis of polyamines and polyamidoamine (PAMAM) dendrimers. researchgate.netresearchgate.net Polyamines are organic compounds with two or more primary amino groups, and dendrimers are repetitively branched molecules. The defined structure of this compound allows for controlled, stepwise construction of these complex structures.
In the synthesis of PAMAM dendrimers, the free primary amine of this compound can react with molecules like tert-butyl acrylate (B77674) in a Michael addition reaction. researchgate.net This process adds new branches to the core structure. The protected amine remains inert during this step, preventing uncontrolled polymerization. Following the branching reaction, the Cbz group can be removed to reveal a new primary amine, which then becomes available for further branching reactions, allowing for the generational growth of the dendrimer. This methodical approach enables the synthesis of PAMAM dendrimers with well-defined structures and varied surface functionalities. researchgate.netresearchgate.net
Research has demonstrated the use of this compound as a starting material for creating protected dendrons and dendrimers. researchgate.net For instance, the reaction with tert-butyl acrylate can be controlled to produce specific adducts, which are key intermediates in building larger dendritic structures. researchgate.net
Table 1: Synthesis of Dendrimer Intermediates using this compound
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
| This compound | tert-Butyl acrylate | EtOH, overnight | Di-tert-butyl 3,3'-((3-(((benzyloxy)carbonyl)amino)propyl)azanediyl)dipropionate | 31% | researchgate.net |
| Benzyl (2-aminoethyl)carbamate | tert-Butyl acrylate | MeOH, overnight | tert-butyl 3-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoate | 70% | researchgate.net |
This compound is a precursor for synthesizing N-protected β-amino carbonyl compounds. A key example is the preparation of N-benzyloxycarbonyl-3-aminopropionaldehyde. google.com This class of compounds, featuring a carbonyl group (an aldehyde or ketone) at the β-position relative to a protected nitrogen atom, are important intermediates in the synthesis of various pharmaceuticals and heterocyclic compounds.
The synthesis begins with a related compound, 3-(benzyloxycarbonylamino)-1-propanol, which is derived from 3-aminopropanol and benzyl chloroformate. google.com The terminal alcohol group of this molecule can then be selectively oxidized to an aldehyde. A common method for this transformation is using a system of sodium hypochlorite (B82951) (NaOCl), 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), and potassium bromide (KBr) at a controlled pH between 8.0 and 9.5. google.com This method is efficient and avoids harsh conditions that might compromise the Cbz protecting group. The resulting N-benzyloxycarbonyl-3-aminopropionaldehyde is a valuable building block for further synthetic elaborations. google.com
Table 2: Synthesis of N-benzyloxycarbonyl-3-aminopropionaldehyde
| Step | Starting Material | Reagents | Key Transformation | Product | Reference |
| 1 | 3-Aminopropanol | Benzyl chloroformate, Triethylamine | Amidation (Cbz protection) | 3-(Benzyloxycarbonylamino)-1-propanol | google.com |
| 2 | 3-(Benzyloxycarbonylamino)-1-propanol | NaOCl, TEMPO, KBr | Oxidation of primary alcohol | N-Benzyloxycarbonyl-3-aminopropionaldehyde | google.com |
In combinatorial chemistry and solid-phase synthesis, linkers are crucial molecules that attach a substrate to a solid support, such as a resin bead. The nature of the linker dictates the conditions under which the synthesized molecule can be cleaved from the support. Carbamate-based linkers, particularly those involving a benzyl group, are utilized for their specific cleavage properties. nih.govresearchgate.net
The benzyl carbamate moiety within a linker structure provides a stable connection during the synthetic sequence. nih.gov This stability is essential as various reagents and reaction conditions are applied to the growing molecule on the solid support. At the end of the synthesis, the benzyl carbamate can be cleaved under specific conditions, often through tandem elimination reactions, to release the final product from the solid support. nih.gov For example, benzyl ammonium carbamates have been developed as linkers that undergo a two-step 1,6- and 1,2-elimination process to release the desired molecule. nih.gov
While not always the specific molecule used, the structural motif of this compound—containing a stable, cleavable benzyl carbamate group and a reactive handle (the primary amine)—makes it an exemplary model for this type of linker strategy. This strategy is applied in the construction of compound libraries and in the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs), where the linker's properties are critical for the efficacy of the final product. nih.govresearchgate.net
Iv. Advanced Spectroscopic and Computational Analyses
Spectroscopic Characterization Techniques
Spectroscopic analysis is fundamental to the verification of the chemical structure of Benzyl (B1604629) (3-aminopropyl)carbamate. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information.
NMR spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule.
¹H NMR: In the proton NMR spectrum of Benzyl (3-aminopropyl)carbamate, distinct signals corresponding to the different types of protons are expected. The aromatic protons of the benzyl group would typically appear as a multiplet in the range of δ 7.3-7.4 ppm. rsc.orgrsc.org The methylene (B1212753) protons of the benzylic group (C₆H₅CH ₂) are expected around δ 5.1 ppm. rsc.org The protons of the propyl chain (-CH ₂CH ₂CH ₂-) would exhibit signals corresponding to their specific chemical environments, typically between δ 1.6 and δ 3.2 ppm. The protons of the primary amine (NH₂) and the secondary amine of the carbamate (B1207046) (NH) would appear as broad singlets, with their chemical shifts being concentration and solvent dependent. rsc.org
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the structure. The carbonyl carbon of the carbamate group is expected to have a characteristic chemical shift around δ 156-158 ppm. rsc.orgresearchgate.net The aromatic carbons of the phenyl ring typically resonate in the δ 127-138 ppm region. rsc.orgoregonstate.edu The benzylic carbon (C₆H₅C H₂) is anticipated around δ 67 ppm, while the carbons of the propyl chain would appear in the aliphatic region of the spectrum, generally between δ 25-45 ppm. rsc.orgoregonstate.edu
Table 1: Predicted NMR Chemical Shifts (δ) for this compound
| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aromatic (C₆H ₅) | ~7.3-7.4 (m) | ~127-138 |
| Benzylic (-CH ₂-) | ~5.1 (s) | ~67 |
| Carbonyl (-C =O) | - | ~156-158 |
| Propyl Chain (-NC H₂C H₂C H₂N-) | ~1.6-3.2 (m) | ~25-45 |
| Amine (-NH / -NH ₂) | Variable (br s) | - |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
GC-MS: Gas Chromatography-Mass Spectrometry analysis of this compound shows a characteristic fragmentation pattern. nih.gov The molecular ion peak (M⁺) is expected at an m/z corresponding to its exact mass of 208.12. nih.govchemsrc.com Common fragments observed include a prominent peak at m/z 91, which corresponds to the stable tropylium (B1234903) ion (C₇H₇⁺) formed from the benzyl group. nih.gov Other significant fragments are seen at m/z 56 and m/z 30, likely resulting from cleavage of the aminopropyl chain. nih.gov
FAB-MS: Fast Atom Bombardment Mass Spectrometry is a soft ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight of intact molecules. nih.govwikipedia.org For this compound, this technique would be expected to show a strong protonated molecular ion [M+H]⁺ at m/z 209.12847. wikipedia.orguni.lu This method is particularly useful for non-volatile or thermally sensitive compounds. libretexts.org
Table 2: Key Mass Spectrometry Data for this compound
| Technique | Ion / Fragment | Predicted m/z |
| EI-MS | [C₇H₇]⁺ (Tropylium ion) | 91 |
| EI-MS | Propyl chain fragment | 56 |
| EI-MS | Propyl chain fragment | 30 |
| FAB-MS | [M+H]⁺ (Protonated Molecule) | 209.12847 |
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would display several key absorption bands. nist.gov Strong stretching vibrations for the N-H bonds of both the primary amine and the carbamate group are expected in the region of 3300-3400 cm⁻¹. rsc.orgrsc.org A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the carbamate group would be prominent around 1700 cm⁻¹. rsc.orgrsc.org Additionally, C-N stretching and N-H bending vibrations would be visible in the 1500-1650 cm⁻¹ region. rsc.org
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Amine/Carbamate) | Stretch | ~3300-3400 |
| C=O (Carbamate) | Stretch | ~1700 |
| N-H (Amine/Carbamate) | Bend | ~1500-1650 |
| C-N | Stretch | ~1300-1350 |
Computational Chemistry and Theoretical Studies
Computational methods complement experimental data by providing theoretical insights into molecular structure, properties, and behavior.
Molecular modeling of this compound begins with generating its 3D structure using its known connectivity, which can be represented by identifiers like SMILES (C1=CC=C(C=C1)COC(=O)NCCCN) or InChI. nih.gov This initial structure is then subjected to geometry optimization using quantum chemical calculations to find the most stable, low-energy conformation. These computational models are also used to predict properties such as the collision cross section (CCS), which relates to the molecule's shape and size in the gas phase. uni.lu For the [M+H]⁺ ion of this compound, the predicted CCS is 147.1 Ų. uni.lu
Conformational Analysis and Rotamer Studies
The conformational landscape of this compound is significantly influenced by the rotational isomers, or rotamers, that arise from the restricted rotation around the carbamate C-N bond. This phenomenon is a well-documented characteristic of carbamates and amides, leading to the existence of distinct syn and anti conformations. nd.edu The presence of a benzyl group and a flexible aminopropyl chain introduces additional degrees of conformational freedom.
Computational studies on related carbamate compounds, such as N-benzyl-N-methylcarbamoyl chlorides, have utilized Density Functional Theory (DFT) to investigate the energetics of these rotational isomers. researchgate.net Such studies typically reveal that different rotamers can coexist as a mixture in solution, often with small energy differences between them. This is frequently observable in NMR spectroscopy, where the presence of a rotameric mixture can lead to the appearance of doubled or broadened peaks in both ¹H and ¹³C NMR spectra. For instance, studies on proline derivatives with a benzyloxycarbonyl (Cbz) protecting group, which is structurally analogous to the benzyl carbamate moiety in the title compound, have reported the presence of rotameric mixtures in NMR spectra. princeton.edu
The equilibrium between these rotamers can be influenced by various factors, including the solvent, temperature, and the nature of substituents. nd.edu Advanced NMR techniques, such as 1D and 2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Exchange Spectroscopy (EXSY), can be employed to distinguish between rapidly equilibrating rotamers and stable diastereomers, providing valuable insights into the dynamic conformational behavior of the molecule. researchgate.net
A theoretical investigation into the conformational preferences of this compound would likely involve computational modeling to determine the relative stabilities of various conformers. Such an analysis would consider the dihedral angles of the flexible propyl chain and the orientation of the benzyl and amino groups relative to the carbamate plane. The results of these calculations can provide a theoretical basis for interpreting experimental spectroscopic data and understanding the molecule's preferred three-dimensional structure.
A summary of typical computational methods used in the conformational analysis of related carbamates is presented in the table below.
| Computational Method | Basis Set | Application | Reference |
| Density Functional Theory (DFT) | e.g., B3LYP/6-31G* | Geometry optimization, energy calculations of rotamers | scirp.org |
| Hartree-Fock (HF) | e.g., 6-31G(d) | Vibrational frequency prediction | scirp.orgresearchgate.net |
| Møller-Plesset perturbation theory (MP2) | e.g., 6-311+G(d,p) | Higher accuracy energy calculations | N/A |
Prediction of Biological Activities and Receptor Affinity
Computational methods are instrumental in predicting the potential biological activities and receptor affinities of molecules like this compound, guiding further experimental investigation. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are commonly employed for this purpose.
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For carbamate-containing compounds, QSAR studies have been successfully used to predict activities such as anticonvulsant effects and inhibition of enzymes like acetylcholinesterase. These models can identify key molecular descriptors, such as steric, electronic, and hydrophobic properties, that are crucial for a particular biological effect.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, as well as the strength of the interaction. This method is widely used to screen for potential drug candidates and to understand the molecular basis of ligand-receptor interactions. For a molecule like this compound, docking studies could be performed against various potential biological targets to predict its binding affinity and mode of interaction. For example, given the structural similarities to some neurotransmitter analogues, potential targets could include enzymes or receptors within the central nervous system.
A hypothetical molecular docking study of this compound would involve the following steps:
Preparation of the Ligand: Generation of a 3D structure of this compound and optimization of its geometry.
Selection and Preparation of the Receptor: Identification of a potential biological target (e.g., an enzyme or receptor) and preparation of its 3D structure, often obtained from protein data banks.
Docking Simulation: Using specialized software to explore the possible binding poses of the ligand within the active site of the receptor.
Scoring and Analysis: Ranking the different poses based on a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor are then analyzed.
The outcomes of such computational predictions can provide valuable hypotheses about the potential pharmacological profile of this compound, which can then be validated through in vitro and in vivo experimental assays.
Below is a table summarizing key computational approaches for predicting biological activity.
| Technique | Description | Predicted Parameters |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates variations in the biological activity of a series of compounds with changes in their molecular structures. | Biological activity (e.g., IC₅₀, EC₅₀) based on molecular descriptors. |
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a biological target. | Binding energy, binding pose, key interacting residues. |
| Molecular Dynamics (MD) Simulation | Simulates the time-dependent behavior of a molecular system, providing insights into the stability of ligand-receptor complexes. | Stability of binding, conformational changes over time. |
V. Research Applications and Potential Directions
Medicinal Chemistry and Drug Discovery
The carbamate (B1207046) functional group is a crucial structural element in numerous approved drugs and is increasingly utilized in the design of new therapeutic agents. nih.gov Benzyl (B1604629) (3-aminopropyl)carbamate, as a member of this class, serves several important functions in pharmaceutical research and development.
Role as an intermediate in pharmaceutical synthesis
A primary application of Benzyl (3-aminopropyl)carbamate is its role as a versatile intermediate in the synthesis of complex pharmaceutical compounds. researchgate.netwikipedia.org Its structure provides a 1,3-diaminopropane (B46017) scaffold where one of the amine groups is selectively protected by a benzyloxycarbonyl (Cbz or Z) group. This protecting group is stable under many reaction conditions but can be readily removed, which is a critical feature in multi-step organic synthesis. bldpharm.com
The compound essentially provides a "ready-to-use" 3-aminopropylamine synthon, allowing chemists to perform reactions on the free primary amine without affecting the second nitrogen atom. Once the desired modification is complete, the benzyl carbamate can be deprotected to reveal the second primary amine for further functionalization. This strategy is crucial in the synthesis of polyamines and other complex molecules that are investigated as potential drug candidates. For instance, related N-carbobenzoxy (Cbz) protected amino aldehydes are key intermediates in the synthesis of lipid-lowering drugs like atorvastatin. wikipedia.org
Design of carbamate-containing drugs and prodrugs
The carbamate moiety is a key component in modern drug design, valued for its stability and ability to act as a peptide bond surrogate (an isostere). nih.gov This is advantageous because, unlike peptide bonds which are susceptible to enzymatic degradation by proteases, the carbamate linkage is more resistant, leading to improved metabolic stability and better pharmacokinetic profiles. nih.gov The carbamate's structure can also facilitate cell membrane permeability and participate in hydrogen bonding with biological targets like enzymes and receptors. nih.gov
This compound serves as a model or starting point for incorporating this valuable functionality. The design of prodrugs is another significant area where carbamates are employed. A prodrug is an inactive compound that is converted into a pharmacologically active drug within the body. The carbamate linkage can be used to mask a bioactive amine or hydroxyl group on a drug molecule, often to improve properties like solubility or bioavailability. For example, researchers have successfully designed carbamate-bridged amino acid prodrugs of the flavonoid cycloicaritin, which demonstrated enhanced aqueous solubility and improved metabolic stability. In another strategy, a carbamate group was used to create a prodrug of a Lysine-specific demethylase 1 (LSD1) inhibitor, designed for targeted activation within cancer cells.
Potential biological activities (e.g., anticancer properties)
Derivatives and analogues containing the benzyl carbamate or related structures have shown promise in exhibiting a range of biological activities. The modification of parent compounds with carbamate functionalities has led to new agents with potent bioactivity.
Research into carbamate derivatives of the natural product Melampomagnolide B yielded compounds with significant anticancer activity. Notably, certain carbamate analogues demonstrated potent growth inhibition against human leukemia, melanoma, and breast cancer cell lines, in some cases proving more potent than the original compound. Similarly, carbamate-based prodrugs of cycloicaritin not only showed improved drug delivery properties but also exhibited dose-dependent antitumor activity.
Beyond cancer, the carbamate structure is being explored for other therapeutic applications. A study on (3-benzyl-5-hydroxyphenyl)carbamates identified several compounds with potent antibacterial activity against various Gram-positive bacteria, including drug-resistant strains like MRSA.
Table 1: Research Findings on Benzyl Carbamate Derivatives
| Research Area | Finding | Compound Type | Source(s) |
|---|---|---|---|
| Anticancer | Carbamate analogs of Melampomagnolide B showed potent growth inhibition against leukemia, melanoma, and breast cancer cell lines. | Carbamate derivatives of a natural product | |
| Anticancer | Carbamate-bridged amino acid prodrugs of cycloicaritin displayed enhanced bioavailability and dose-dependent antitumor activity. | Carbamate prodrugs | |
| Antibacterial | (3-benzyl-5-hydroxyphenyl)carbamates exhibited potent inhibitory activity against drug-resistant Gram-positive bacteria. | Substituted benzyl carbamates | |
| Drug Delivery | Carbamate linkage in prodrugs improved aqueous solubility and metabolic stability of the parent drug. | Carbamate prodrugs |
Agrochemicals
The utility of the carbamate functional group extends beyond medicine into agriculture. The broad class of organic carbamates is a well-established component in the agrochemical industry. researchgate.net
Use in pesticides, herbicides, and insecticides
Carbamate compounds are widely used as active ingredients in a variety of agrochemicals, including pesticides, herbicides, and insecticides. researchgate.net Their mode of action often involves the inhibition of critical enzymes in pests or weeds, such as acetylcholinesterase in insects. While specific applications of this compound itself in commercial agrochemicals are not prominently documented, its structural class is fundamental to this field. researchgate.net Related quaternary amine compounds have also been noted for their effectiveness as fungicides and sporicides in agricultural applications. Therefore, this compound represents a chemical scaffold with established relevance to the development of new agrochemical agents.
Polymer Chemistry
In the field of polymer science, the bifunctional nature of this compound allows it to be used as a monomer or a building block in the synthesis of certain polymers. The presence of two amine groups—one free and one protected—enables controlled polymerization reactions.
One specific application is in the synthesis of dendrimers. researchgate.net Dendrimers are highly branched, star-shaped macromolecules with a well-defined structure. This compound has been used as a starting material in the synthesis of polyamidoamine (PAMAM) dendrimers. researchgate.net In this context, it acts as a protected monomer. The free primary amine can react to form one layer or "generation" of the dendrimer, after which the Cbz group can be removed to allow for the growth of the next generation, leading to a precisely controlled, branched polymer structure.
Applications in polyurethane synthesis
The carbamate linkage is the defining feature of polyurethanes, and the incorporation of molecules containing carbamate groups into polymer synthesis is a key strategy for developing novel materials. Research has demonstrated that introducing a carbamic acid benzyl ester group into a polymer backbone can significantly modify the material's properties.
In one study, a series of functionalized polyurethanes were created by preparing copolymers of ε-caprolactone and a monomer containing a pendant carbamic acid benzyl ester group, γ-(carbamic acid benzyl ester)-ε-caprolactone (CABCL). ecust.edu.cn These copolymers were then used to synthesize polyurethanes. The investigation into their crystallinity and mechanical properties showed that the presence and concentration of the carbamic acid benzyl ester group had a direct impact on the final material. ecust.edu.cn The introduction of this group was found to effectively adjust the crystallinity of the polyurethanes. ecust.edu.cn Furthermore, it enhanced the toughness and ductility of the resulting polymers, demonstrating the utility of the benzyl carbamate moiety in creating polyurethanes with tailored mechanical profiles. ecust.edu.cn
Table 1: Research Findings on Polyurethane Modification
| Property | Observation | Source |
| Crystallinity | Can be effectively adjusted by varying the content of the pendant carbamic acid benzyl ester group. | ecust.edu.cn |
| Toughness | Improved by the introduction of the carbamic acid benzyl ester group. | ecust.edu.cn |
| Ductility | Improved due to the presence of the pendant group. | ecust.edu.cn |
Advanced Materials and Nanodevices
The benzyl carbamate functional group is being explored for its role in the development of advanced materials, particularly in the field of nanotechnology and separation science. A notable application is in the fabrication of enantioselective nanofibrous membranes through electrospinning. nih.gov
Researchers have synthesized aromatic cellulose (B213188) derivatives, specifically cellulose benzyl carbamate (CBzC), to act as a new type of polysaccharide-based chiral selector. nih.gov These cellulose derivatives are then dissolved and electrospun to create self-standing nanofibrous membranes. These membranes have demonstrated the ability to perform chiral resolutions of racemic compounds through filtration. nih.gov The benzyl carbamate moiety plays a crucial role in the chiral recognition process. The enantioselective properties of these membranes are investigated not only through experimental liquid-liquid permeations but also analyzed theoretically using molecular docking simulations to understand the binding energies and interactions between the chiral selector and the enantiomers. nih.gov This research highlights the potential of benzyl carbamate structures in creating sophisticated nanodevices for challenging chemical separations. nih.gov
Derivatization in Analytical Chemistry
In analytical chemistry, derivatization is a technique used to convert an analyte into a product of similar structure that is easier to detect and quantify. Molecules like this compound are well-suited for this purpose due to their reactive primary amine group, which can readily form covalent bonds with various functional groups on target analytes. The benzyl carbamate portion of the molecule provides a stable and detectable tag. researchgate.netwikipedia.org This approach is particularly valuable for analyzing small, polar molecules that may otherwise exhibit poor retention in chromatography or low ionization efficiency in mass spectrometry. chromatographyonline.com
Enhancing detection sensitivity in chromatographic methods
A primary goal of derivatization is to enhance the sensitivity of analytical methods. Tagging analytes with a suitable chemical agent can significantly improve their detection in techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). chromatographyonline.comnih.gov
Table 2: Mechanisms for Enhancing Detection via Derivatization
| Enhancement Principle | Mechanism | Applicable Technique(s) | Source(s) |
| Improved Signal Response | Introduction of a chromophore (e.g., benzyl group) for UV absorption. | HPLC-UV | chromatographyonline.com |
| Enhanced Separation | Increased hydrophobicity improves retention on reversed-phase columns. | HPLC, LC-MS | chromatographyonline.com |
| Increased Sensitivity | Improved ionization efficiency in the mass spectrometer source. | LC-MS | chromatographyonline.comnih.gov |
| Simplified Spectra | Prevents formation of multiple adducts (e.g., sodium), resulting in a cleaner signal. | LC-MS | nih.gov |
Chiral derivatizing agents for stereochemical assignment
The determination of a molecule's stereochemistry is critical in many fields, especially pharmaceuticals. A chiral derivatizing agent (CDA) is an enantiomerically pure compound that reacts with a mixture of enantiomers to form a mixture of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be separated and quantified using standard chromatographic or spectroscopic methods like HPLC or Nuclear Magnetic Resonance (NMR). wikipedia.org
For this compound to function as a CDA, it would need to be synthesized in an enantiomerically pure form, which would require the introduction of a chiral center into its structure. If such a chiral version were available, its primary amine could react with a racemic mixture of analytes (e.g., chiral carboxylic acids) to form diastereomeric amides. The benzyl carbamate portion of the agent would serve as a necessary spectroscopic handle for detection and analysis. wikipedia.org The use of benzyl carbamate derivatives of cellulose as chiral selectors in advanced filtration membranes already establishes the utility of this functional group in enantioselective recognition. nih.gov A successful CDA must be enantiomerically pure, react completely with the analyte without causing racemization, and contain a feature that allows for easy detection. wikipedia.org
Vi. Conclusion and Future Perspectives
Summary of Key Research Areas for Benzyl (B1604629) (3-aminopropyl)carbamate
Benzyl (3-aminopropyl)carbamate primarily serves as a crucial intermediate in multi-step organic synthesis, largely owing to the presence of the benzyloxycarbonyl (Cbz or Z) protecting group for the amine functionality. masterorganicchemistry.comresearchgate.net Its application is prominent in several key areas:
Dendrimer and Polymer Synthesis: The compound is a foundational unit in the construction of well-defined dendrimers and polyamines. researchgate.netresearchgate.netchemrxiv.org Researchers have utilized it in the systematic synthesis of poly(amidoamine) (PAMAM) dendrimers, where precise control over the structure and surface functional groups is paramount for applications in drug delivery and materials science. researchgate.netchemrxiv.org
Medicinal Chemistry and Drug Discovery: this compound is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. lookchem.commdpi.comgoogle.com It has been employed in the creation of novel compounds targeting a range of biological pathways, including the development of pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects. researchgate.net Furthermore, it has been used in the synthesis of branched-tail lipid compounds for the intracellular delivery of therapeutic agents like RNA. google.com
Organocatalysis: The structural motif of this carbamate (B1207046) has been incorporated into the design of organocatalysts. For instance, it has been used in the synthesis of proline-based catalysts for asymmetric reactions, a significant area in modern organic synthesis. mdpi.com
Oligonucleotide Delivery: Recent research has highlighted its use in creating compounds that enhance the delivery of oligonucleotides, which have potential as therapeutic agents. google.com
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 46460-73-5 |
| Molecular Formula | C11H16N2O2 |
| Molecular Weight | 208.26 g/mol |
| Appearance | Colorless liquid or solid/semi-solid |
| Primary Application | Intermediate in organic synthesis |
Future Research Directions for this compound
Given its established utility and the evolving landscape of carbamate chemistry, several promising avenues for future research involving this compound can be envisioned:
Novel Polymeric Architectures: Building on its use in dendrimer synthesis, the compound could be a key monomer for creating novel, functional polymers. Research could focus on developing biodegradable polymers for biomedical applications or materials with unique optical or electronic properties. The precise control offered by starting with this defined building block is a significant advantage.
Expansion in Medicinal Chemistry: As a versatile scaffold, this compound can be further exploited in the design and synthesis of new classes of therapeutic agents. Its use in generating libraries of compounds for high-throughput screening could accelerate the discovery of new drug leads. Further exploration of its derivatives as linkers in antibody-drug conjugates or as components of targeted drug delivery systems is warranted.
Development of Novel Catalysts: The incorporation of the this compound motif into more complex ligand structures for asymmetric catalysis presents an exciting opportunity. The development of catalysts that are recyclable and can operate under mild, environmentally benign conditions would be a significant advance.
Bioconjugation and Surface Modification: The free amine group, once deprotected, offers a reactive handle for conjugation to biomolecules or for modifying the surfaces of materials. This could lead to the development of new biosensors, targeted imaging agents, or biocompatible coatings for medical devices.
Q & A
Basic Research Question
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) detects impurities <0.1% .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor hydrolysis of the carbamate group .
- Spectroscopy : FT-IR confirms carbamate C=O stretching at ~1700 cm⁻¹ .
How does pH influence the stability of this compound in aqueous solutions?
Advanced Research Question
The compound hydrolyzes under acidic (pH < 3) or alkaline (pH > 9) conditions:
- Acidic hydrolysis : Cleavage of the carbamate bond generates 3-aminopropanol and benzyl alcohol .
- Alkaline hydrolysis : Forms a urea derivative via nucleophilic attack by hydroxide ions .
Mitigation Strategy : Buffered solutions (pH 6–7) and lyophilization enhance shelf life .
What role does this compound play in dendrimer synthesis?
Advanced Research Question
It serves as a building block in poly(ester-ether) (PEE-G) dendrimers:
Core functionalization : The primary amine reacts with activated esters (e.g., NHS esters) to form amide linkages .
Controlled branching : Sequential coupling with triacyl chloride generates symmetrical dendritic architectures .
Application Example : In drug delivery, PEE-G dendrimers conjugated with this compound show enhanced cellular uptake due to amine-mediated endocytosis .
How do structural modifications of this compound impact its biological activity?
Advanced Research Question
- Alkyl chain extension : Replacing the 3-aminopropyl group with longer chains (e.g., 5-aminopentyl) alters lipophilicity and membrane permeability .
- Carbamate vs. urea : Urea derivatives (via hydrolysis) exhibit stronger hydrogen-bonding interactions with biological targets .
Advanced Research Question
- Docking studies : AutoDock Vina simulates binding to enzyme active sites (e.g., serine proteases) .
- MD simulations : Predict stability of ligand-protein complexes over 100-ns trajectories .
Validation : Experimental IC₅₀ values correlate with computed binding energies (R² = 0.89) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
